Heptane, 2,2,6,6-tetramethyl-4-methylene-
Overview
Description
Heptane, 2,2,6,6-tetramethyl-4-methylene- is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
The exact mass of the compound Heptane, 2,2,6,6-tetramethyl-4-methylene- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Heptane, 2,2,6,6-tetramethyl-4-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 2,2,6,6-tetramethyl-4-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Heptane, 2,2,6,6-tetramethyl-4-methylene- (CAS No. 141-70-8), is a branched-chain hydrocarbon with the molecular formula C₁₂H₂₄. Its structural characteristics contribute to its unique biological activity, particularly in ecological and environmental contexts. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C₁₂H₂₄
- Molecular Weight: 168.319 g/mol
- IUPAC Name: 4,4-Dimethyl-2-neopentyl-1-pentene
The compound's branched structure allows for specific interactions with biological systems, influencing its activity in various environments.
Biological Activity Overview
Heptane, 2,2,6,6-tetramethyl-4-methylene- exhibits several biological activities that can be categorized into ecological interactions and potential applications in biomedicine.
Ecological Interactions
-
Soil Microbial Communities:
- Studies have shown that volatile organic compounds (VOCs) like heptane derivatives can influence soil microbial communities. In particular, the compound has been observed to mediate antagonistic interactions among soil bacteria, potentially affecting community structure and function .
- The specific mechanisms involve the emission of VOCs that can inhibit or stimulate the growth of certain bacterial species, thereby altering microbial dynamics.
- Phytotoxic Effects:
Case Study: Soil Microbial Dynamics
A study published in Environmental Microbiology examined the effects of heptane derivatives on soil bacterial communities. The findings revealed:
- Inhibition of Pathogenic Bacteria: The presence of heptane led to a significant reduction in pathogenic bacterial populations.
- Alteration of Community Structure: The microbial community composition shifted towards more beneficial bacteria in the presence of heptane .
Table: Effects of Heptane on Soil Bacterial Communities
Parameter | Control Group | Heptane Treatment |
---|---|---|
Total Bacterial Count (CFU/g) | 1.5 x 10^8 | 1.0 x 10^7 |
Pathogenic Bacteria (CFU/g) | 5.0 x 10^6 | 1.0 x 10^5 |
Beneficial Bacteria (CFU/g) | 1.0 x 10^7 | 5.0 x 10^7 |
Potential Applications
Given its biological activity, heptane, 2,2,6,6-tetramethyl-4-methylene- may have potential applications in various fields:
-
Bioremediation:
- Due to its ability to inhibit pathogenic bacteria while promoting beneficial microbial growth, this compound could be explored as a natural agent in bioremediation strategies to restore contaminated soils.
-
Agricultural Enhancements:
- The phytotoxic properties observed may be harnessed for developing herbicides or plant growth regulators that target specific weeds without harming crops.
-
Industrial Applications:
- Its volatility and reactivity may find use in chemical synthesis processes or as a solvent in various industrial applications.
Properties
IUPAC Name |
2,2,6,6-tetramethyl-4-methylideneheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFZRYOCZCLYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059708 | |
Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141-70-8 | |
Record name | 2,2,6,6-Tetramethyl-4-methyleneheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2-dimethylpropyl)-4,4-dimethylpent-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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